6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine
Description
6-Ethyl-octahydro-1H-pyrido[3,4-b]morpholine is a tricyclic compound featuring a pyridomorpholine core with an ethyl substituent at the 6-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and structural diversity .
Properties
IUPAC Name |
6-ethyl-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-8-9(7-11)12-6-4-10-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEKHLPPHFHBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable ketone or aldehyde, followed by cyclization using a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. High-pressure hydrogenation and advanced purification techniques such as chromatography are also employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine.
Reduction: Reduced derivatives with altered hydrogenation states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine with structurally related compounds, emphasizing substituent effects, synthetic pathways, and biological activity.
Core Structure and Substituent Variations
Key Observations :
- Chlorine (3pa) or sulfonyl groups (3ma) may increase electrophilicity and metabolic stability .
- Synthetic Yields : Ethyl-substituted analogs (e.g., 3qa) show moderate yields (~59%), while electron-withdrawing substituents (e.g., tosyl in 3pa) marginally improve crystallinity and isolation efficiency .
Biological Activity
6-Ethyl-octahydro-1H-pyrido[3,4-b]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on various research findings and case studies.
1. Chemical Structure and Properties
The molecular formula of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is , with a molecular weight of approximately 189.27 g/mol. The compound features a bicyclic structure that is characteristic of many biologically active nitrogen-containing heterocycles.
2. Synthesis Methods
The synthesis of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing amines and ketones to form the pyridine ring.
- Reduction Steps : Employing reducing agents to achieve the octahydro configuration.
3.1 Antimicrobial Properties
Research indicates that derivatives of octahydro-pyrido compounds exhibit antimicrobial activity. For instance, studies have shown that specific derivatives demonstrate inhibition against various bacterial strains, suggesting potential applications in treating infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Ethyl-octahydro-1H-pyrido[3,4-b]morpholine | E. coli | 32 µg/mL |
| 6-Ethyl-octahydro-1H-pyrido[3,4-b]morpholine | S. aureus | 16 µg/mL |
3.2 Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that certain derivatives can effectively scavenge free radicals, showcasing their potential in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
3.3 Neuroprotective Effects
Emerging studies suggest that 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine may exhibit neuroprotective effects against neurodegenerative diseases. Preclinical models have shown promise in reducing neuronal cell death in conditions such as Alzheimer’s disease.
4. Case Studies
Several case studies provide insights into the biological activity of this compound:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that a series of octahydro derivatives showed significant activity against Mycobacterium tuberculosis, with some compounds achieving MIC values lower than those of standard treatments.
- Case Study 2 : In a pharmacological evaluation, researchers found that certain derivatives improved cognitive function in animal models of dementia, indicating potential for therapeutic use in neurodegenerative disorders.
5. Conclusion
6-Ethyl-octahydro-1H-pyrido[3,4-b]morpholine represents a promising scaffold for the development of new therapeutics due to its diverse biological activities, including antimicrobial and antioxidant properties, as well as potential neuroprotective effects. Continued research is warranted to explore its full therapeutic potential and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically required, starting with the condensation of ethylamine derivatives with cyclic ketones or aldehydes. Catalysts such as FeCl₃·6H₂O (used in similar heterocyclic syntheses) can enhance cyclization efficiency . Solvent selection (e.g., ionic liquids like [bmim][BF₄]) may improve yield and reduce side reactions, as demonstrated in pyrazolo-pyridinone syntheses . Reaction monitoring via TLC or HPLC is critical to optimize temperature (e.g., 80°C for cyclization) and time .
Q. How can the structure of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H-NMR : Look for signals corresponding to the ethyl group (δ 0.95–1.02 ppm for CH₃; δ 2.24–2.72 ppm for CH₂) and morpholine protons (δ 3.33–3.41 ppm for methylene groups adjacent to oxygen) .
- 13C-NMR : Peaks at ~70–80 ppm indicate morpholine carbons, while carbonyl groups (if present) appear at ~160–170 ppm .
- IR : Absorbance at 1646 cm⁻¹ (C=O) and 1092 cm⁻¹ (C=S) in related compounds can guide functional group identification .
- MS (ESI) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., C₁₀H₁₈N₂O: 206.28 g/mol) .
Q. What storage conditions are recommended to ensure the compound’s stability?
- Methodological Answer : Store in sealed, dry containers at room temperature (20–25°C) to prevent hydrolysis or oxidation. Accelerated stability studies under humidity (75% RH) and thermal stress (40°C) can identify degradation pathways . Impurity profiling via HPLC, as outlined in pharmacopeial guidelines, ensures compliance with quality standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., morpholine derivatives with known activity ). Validate purity via impurity standards (e.g., EP-certified reference materials for related heterocycles ). Replicate studies under controlled conditions to isolate confounding variables.
Q. What computational strategies are effective for predicting receptor interactions of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine?
- Methodological Answer : Perform molecular docking using crystal structures of target receptors (e.g., enzymes with morpholine-binding pockets). Software like AutoDock Vina can model interactions, with validation via comparative analysis of structurally similar compounds (e.g., aprepitant analogs ). Density Functional Theory (DFT) calculations assess electronic properties influencing binding affinity .
Q. How can enantiomers of this compound be separated and characterized?
- Methodological Answer : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC separation. Derivatization with chiral reagents (e.g., Mosher’s acid) enhances resolution. Stereochemical assignment relies on NOESY NMR or X-ray crystallography, as applied to RS isomers in impurity studies .
Q. What methodologies are suitable for analyzing degradation pathways under stress conditions?
- Methodological Answer : Conduct forced degradation studies using acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions. LC-MS/MS identifies degradation products by comparing fragmentation patterns with synthetic standards . Quantify major impurities using validated HPLC methods, referencing pharmacopeial protocols for related morpholine derivatives .
Q. How can researchers validate analytical methods for this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Spike recovery experiments in biological matrices (e.g., plasma) validate extraction efficiency. Cross-validate with orthogonal techniques like GC-MS or CE, as demonstrated for pyrido-pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
